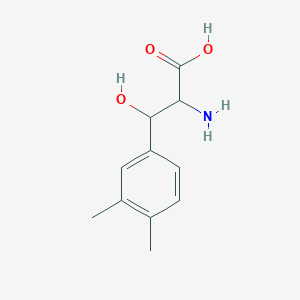
1-(But-3-YN-1-YL)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-YN-1-YL)-1,4-diazepane is an organic compound that features a diazepane ring substituted with a butynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-YN-1-YL)-1,4-diazepane typically involves the reaction of 1,4-diazepane with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(But-3-YN-1-YL)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted diazepanes depending on the nucleophile used.
科学的研究の応用
1-(But-3-YN-1-YL)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(But-3-YN-1-YL)-1,4-diazepane involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. The diazepane ring can interact with biological receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxyl group.
But-3-yn-1-amine: An amine derivative with a terminal alkyne group.
Uniqueness
1-(But-3-YN-1-YL)-1,4-diazepane is unique due to the presence of both a diazepane ring and a butynyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
1-but-3-ynyl-1,4-diazepane |
InChI |
InChI=1S/C9H16N2/c1-2-3-7-11-8-4-5-10-6-9-11/h1,10H,3-9H2 |
InChIキー |
PTNJDTCOUAGXJM-UHFFFAOYSA-N |
正規SMILES |
C#CCCN1CCCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
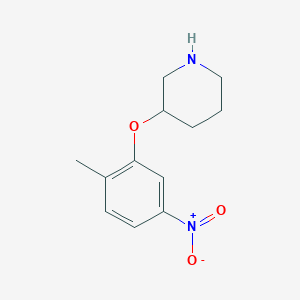
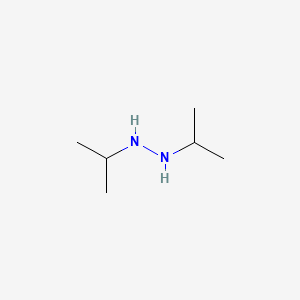
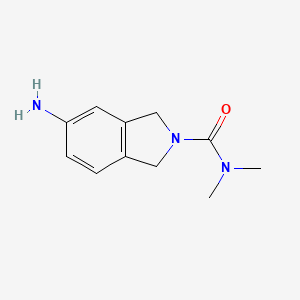

amino}acetic acid hydrochloride](/img/structure/B13520280.png)
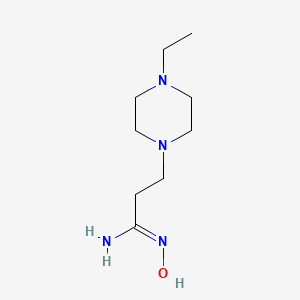
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)

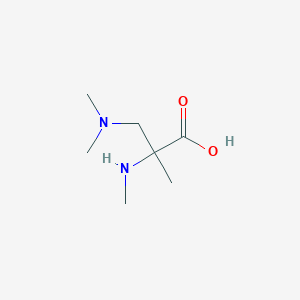
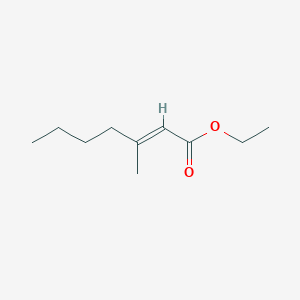
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
